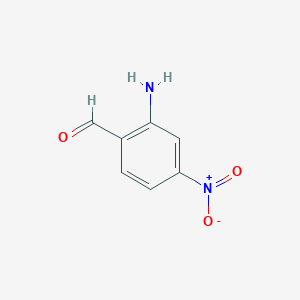

2-Amino-4-nitrobenzaldehyde

Beschreibung

Significance within Organic Synthesis and Medicinal Chemistry Research

The utility of 2-Amino-4-nitrobenzaldehyde in organic synthesis stems from the reactivity of its three functional groups. The aldehyde can participate in condensation reactions, the amino group can act as a nucleophile, and the nitro group can be reduced to an amine, offering a pathway to further functionalization. This trifunctional nature makes it a valuable starting material for constructing heterocyclic compounds, which are central to many areas of chemical research.

In organic synthesis, aminobenzaldehydes are crucial precursors for the Friedländer condensation, a classic method for synthesizing quinolines and related heterocyclic systems. orgsyn.org Research has demonstrated the use of 2-aminobenzaldehydes in condensation reactions with various azolones to create azolo[4,5‐b]quinolines, a class of compounds with potential bioactivity. researchgate.net The specific structure of this compound, with its defined substitution pattern, allows for the regioselective synthesis of complex molecules. Furthermore, it has been identified as a fluorescent compound, which suggests potential applications in the development of analytical probes or as a stationary phase for high-performance liquid chromatography (HPLC). biosynth.com

In the realm of medicinal chemistry, the scaffolds derived from this compound are of significant interest. Quinazolines and their derivatives, which can be synthesized from o-aminobenzaldehydes, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The benzimidazole (B57391) core, another key motif in medicinal chemistry, can be formed from precursors related to nitrobenzaldehydes. nih.gov For instance, Schiff bases derived from the related 4-nitrobenzaldehyde (B150856) have been investigated for their cytotoxic activities against cancer cell lines. ijmcmed.org The presence of the nitro group in these structures can modulate their biological effects. nih.gov Therefore, this compound serves as a key intermediate for synthesizing libraries of compounds that can be screened for potential therapeutic applications.

Historical Context of Related Nitro- and Aminobenzaldehydes in Synthetic Methodologies

The development and application of this compound are built upon a long history of research into related nitro- and aminobenzaldehydes. The synthesis of aromatic aldehydes and their derivatives has been a fundamental pursuit in organic chemistry for over a century.

Historically, the preparation of nitrobenzaldehydes often involved the direct nitration of benzaldehyde (B42025). Studies on the mono-nitration of benzaldehyde with nitric acid revealed that a mixture of isomers is typically produced, with the meta-substituted product (3-nitrobenzaldehyde) being the most abundant (around 72%), followed by the ortho (approx. 19%) and para (approx. 9%) isomers. wikipedia.org Alternative synthetic routes were developed to achieve better selectivity. One notable early method, suggested by Arthur Lapworth, involved the synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene. chem-soc.si Over the years, numerous methods have been refined, including the oxidation of nitrotoluenes using various oxidizing agents like chromium trioxide or potassium permanganate (B83412), and the oxidation of nitrobenzyl halides. google.comorgsyn.orgorgsyn.org

The synthesis of aminobenzaldehydes has an equally rich history, with many methods relying on the reduction of the corresponding nitrobenzaldehydes. orgsyn.org For example, a common laboratory preparation of o-aminobenzaldehyde involves the reduction of o-nitrobenzaldehyde using iron powder and hydrochloric acid. orgsyn.org An alternative historical route to p-aminobenzaldehyde involved the reaction of p-nitrotoluene with sodium polysulfide. orgsyn.org These foundational synthetic methodologies provided chemists with access to a wide array of substituted benzaldehydes, which became indispensable tools for building more complex molecules. The first synthesis of a quinazoline (B50416) derivative, for instance, was reported by Griess in 1869, long before the full utility of its aminobenzaldehyde precursors was realized. nih.gov The continuous evolution of these synthetic methods has enabled the efficient and selective preparation of specific isomers like this compound, facilitating its use in modern chemical research.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminobenzaldehyde (B1207257) |

| 2-Nitrobenzaldehyde |

| 3-Nitrobenzaldehyde (B41214) |

| 4-Nitrobenzaldehyde |

| Azolo[4,5-b]quinolines |

| Benzaldehyde |

| Benzimidazole |

| o-Aminobenzaldehyde |

| o-Nitrobenzaldehyde |

| o-Nitrotoluene |

| p-Aminobenzaldehyde |

| p-Nitrotoluene |

| Potassium permanganate |

| Quinazolines |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVANZONLCMNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Nitrobenzaldehyde and Its Derivatives

Classical Synthetic Pathways and their Mechanistic Elucidation

The classical synthesis of 2-amino-4-nitrobenzaldehyde and its related structures often involves multi-step sequences that depend on the careful control of reactivity and the strategic use of protecting groups or selective reagents.

One-Pot Synthetic Approaches

While the direct one-pot synthesis of this compound is not prominently featured in the literature, numerous one-pot methodologies exist for the synthesis of its complex derivatives, often utilizing a related starting material, 4-nitrobenzaldehyde (B150856). These reactions, typically multicomponent in nature, assemble complex heterocyclic structures efficiently.

A notable example is the one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitrile derivatives. In this process, an aniline (B41778), an aldehyde (such as 4-nitrobenzaldehyde), and malononitrile (B47326) react in the presence of a catalyst. sciforum.net The mechanism for this transformation is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline to the resulting dinitrile. Subsequent intramolecular cyclization and oxidation lead to the final aromatic quinoline (B57606) product. sciforum.net The use of 4-nitrobenzaldehyde in this reaction has been shown to produce 2-amino-4-(4-nitrophenyl)quinoline-3-carbonitrile in high yield. sciforum.net

Multi-Step Synthesis Strategies

The most direct classical route to synthesizing this compound involves the selective reduction of a precursor, 2,4-dinitrobenzaldehyde (B114715). This strategy hinges on the differential reactivity of the two nitro groups, which is influenced by their electronic and steric environment.

A key multi-step pathway can be outlined as follows:

Synthesis of 2,4-Dinitrobenzaldehyde : A common starting material for this step is 2,4-dinitrotoluene (B133949). One established method involves reacting 2,4-dinitrotoluene with p-nitrosodimethylaniline in an alcoholic solution. This forms a Schiff base intermediate (dinitrobenzylidene-p-aminodimethylaniline), which is then hydrolyzed using dilute acid to yield crude 2,4-dinitrobenzaldehyde. orgsyn.org

Selective Reduction : With 2,4-dinitrobenzaldehyde in hand, the crucial step is the selective reduction of the nitro group at the C2 position while leaving the C4 nitro group and the C1 aldehyde group intact. The ortho-nitro group is generally more susceptible to reduction due to steric hindrance and potential electronic effects from the adjacent aldehyde. A specific reagent cited for this selective transformation is titanium trichloride (B1173362) (TiCl₃). The mechanism of reduction by single-electron transfer agents like Ti(III) involves the stepwise transfer of electrons to the nitro group, leading to nitroso, hydroxylamino, and finally amino intermediates. The selectivity for the C2 position is achieved under carefully controlled reaction conditions.

Other classical reduction methods for nitroarenes, such as using iron powder in acetic acid or sodium polysulfide, are common but achieving high selectivity in dinitro compounds can be challenging and often requires extensive optimization. acs.orggoogle.comorgsyn.org The logic of multi-step synthesis relies on installing functional groups in a specific order based on their directing effects in electrophilic aromatic substitution or their reactivity in subsequent transformations. libretexts.org

Advanced and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These include microwave-assisted protocols and novel catalytic systems that offer significant advantages over classical methods.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. sciforum.net This technique has been successfully applied to the synthesis of various derivatives of this compound.

For instance, the synthesis of 3-aminoarylquinoline derivatives from 2-nitrobenzaldehyde (B1664092) and indoles is effectively achieved using microwave assistance. researchgate.net In this one-pot, two-step process, tin(II) chloride (SnCl₂) first reduces the 2-nitrobenzaldehyde to 2-aminobenzaldehyde (B1207257) in situ. The acidic reaction medium then promotes the condensation with indole (B1671886) and a subsequent ring-opening and rearrangement to form the quinoline core. researchgate.net Similarly, benzoxazole (B165842) derivatives have been prepared in high yields under microwave irradiation from 2-amino-4-methylphenol (B1222752) and various aromatic aldehydes, demonstrating the broad applicability of this technology. scienceandtechnology.com.vn The use of microwave heating can significantly accelerate reaction rates compared to conventional heating methods. mdpi.com

Catalytic Synthesis

Catalysis is central to modern synthesis, enabling reactions with high efficiency and selectivity under mild conditions. Various catalytic systems have been employed to produce derivatives from nitrobenzaldehydes. Heterogeneous catalysts, such as NiO nanoparticles, have been used for the three-component synthesis of 2-amino-4H-chromenes. researchgate.net The catalyst activates the aldehyde, facilitating a domino Knoevenagel-Michael-cyclization sequence. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate reactions, has become a major pillar of asymmetric synthesis and green chemistry. Nitrobenzaldehydes, including 2,4-dinitrobenzaldehyde and 4-nitrobenzaldehyde, are common substrates in organocatalytic reactions, particularly those forming carbon-carbon bonds.

The aldehyde functional group readily participates in reactions like the aldol (B89426) condensation. Chiral imines, formed from 1-(2-aminoalkyl)aziridines, have been shown to catalyze the asymmetric aldol reaction between acetone (B3395972) and 2,4-dinitrobenzaldehyde with high efficiency. mdpi.com Similarly, chiral cyclohexanediamine (B8721093) derivatives catalyze the aldol reaction between acetone and 4-nitrobenzaldehyde. scirp.org The generally accepted mechanism for these reactions involves the formation of a nucleophilic enamine intermediate from the ketone and the amine catalyst, which then attacks the electrophilic aldehyde. whiterose.ac.uk

Amino acid derivatives are also prominent organocatalysts. L-proline, for example, catalyzes the one-pot, three-component synthesis of quinoline derivatives from 4-nitrobenzaldehyde under microwave conditions in water, highlighting a green chemistry approach. sciforum.net Other proline derivatives, such as L-proline nitrile and L-proline imidate, have been investigated as catalysts for the aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, affording the products with varying degrees of success in terms of conversion and enantioselectivity. whiterose.ac.uk

Nanocatalyst Applications in Synthesis

Nanocatalysts have emerged as highly efficient tools in the synthesis of derivatives of this compound, primarily due to their high surface-area-to-volume ratio and unique electronic properties. These catalysts often facilitate reactions under milder conditions and with greater selectivity.

One notable application involves the use of a bio-based, magnetically recoverable nanocatalyst, Fe3O4@nano-cellulose/Cu(II), for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives. rsc.orgrsc.org This synthesis is a one-pot, three-component reaction involving an aromatic aldehyde (such as 4-nitrobenzaldehyde), ethyl acetoacetate (B1235776), and 2-aminobenzothiazole (B30445). rsc.orgrsc.orgresearchgate.net The reaction proceeds under solvent-free conditions at 80°C, offering advantages such as mild reaction conditions, short reaction times, and excellent yields. rsc.orgrsc.org The magnetic nature of the Fe3O4 core allows for easy separation and recycling of the catalyst. rsc.org Research indicates that aldehydes with electron-withdrawing groups, like the nitro group in 4-nitrobenzaldehyde, exhibit increased reaction rates and yields compared to those with electron-donating groups. rsc.org

Another example is the use of Bentonite/Ti(IV) as a natural-based nanocatalyst for the synthesis of pyrimido[2,1-b]benzothiazole derivatives under solvent-free grinding conditions. nih.gov This method also employs a three-component reaction of an aldehyde, 2-aminobenzothiazole, and ethyl acetoacetate, highlighting the versatility of this synthetic route with different nanocatalysts. nih.gov Similar to the Fe3O4@nano-cellulose/Cu(II) catalyst, aldehydes with electron-withdrawing groups demonstrate higher reactivity. nih.gov

Furthermore, a mica/Fe3O4 nanocomposite has been utilized as an efficient heterogeneous nanocatalyst for the synthesis of 2-amino-4H-chromene derivatives. tandfonline.com This reaction involves an aromatic aldehyde, malononitrile, and either dimedone or barbituric acid in ethanol (B145695) at room temperature. tandfonline.com The catalyst is easily separable by an external magnet and can be reused multiple times without significant loss of activity. tandfonline.com

The following table summarizes the application of various nanocatalysts in the synthesis of derivatives involving 4-nitrobenzaldehyde.

| Catalyst | Reactants | Product | Conditions | Yield (%) |

| Fe3O4@nano-cellulose/Cu(II) | 4-Nitrobenzaldehyde, Ethyl acetoacetate, 2-Aminobenzothiazole | 4H-pyrimido[2,1-b]benzothiazole derivative | Solvent-free, 80°C | High |

| Bentonite/Ti(IV) | 4-Nitrobenzaldehyde, Ethyl acetoacetate, 2-Aminobenzothiazole | 4H-pyrimido[2,1-b]benzothiazole derivative | Solvent-free, grinding, 85°C | High |

| Mica/Fe3O4 | 4-Nitrobenzaldehyde, Malononitrile, Dimedone | 2-Amino-4H-chromene derivative | Ethanol, Room Temperature | Not Specified |

Bio-Based Catalysis for Environmentally Benign Production

The principles of green chemistry have spurred the development of bio-based catalytic systems for organic synthesis. These catalysts are often derived from renewable resources and are biodegradable, reducing the environmental impact of chemical processes.

A prime example is the use of Fe3O4@nano-cellulose/Cu(II), which is considered a green, bio-based magnetic catalyst. rsc.orgrsc.org The nano-cellulose support is derived from a renewable biological source. This catalyst has been successfully employed in the one-pot synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives from aldehydes, ethyl acetoacetate, and 2-aminobenzothiazole under solvent-free conditions. rsc.orgrsc.org

Another instance of bio-based catalysis is the use of L-proline, a naturally occurring amino acid, to catalyze the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. sciforum.net This three-component reaction involves anilines, aldehydes (including 4-nitrobenzaldehyde), and malononitrile in water under microwave irradiation. sciforum.net The use of L-proline as a catalyst and water as a solvent makes this an environmentally friendly method. sciforum.net

Furthermore, a study on the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) utilized NORIT GAC 12-40, a carbonaceous bio-based material, in subcritical water. mdpi.com This process involves the reduction of the nitro group and the oxidation of the formyl group in a single step without the need for added metal catalysts or hydrogen gas. mdpi.com

The table below details examples of bio-based catalysts used in reactions involving nitrobenzaldehydes.

| Bio-Based Catalyst | Reactants | Product | Conditions |

| Fe3O4@nano-cellulose/Cu(II) | 4-Nitrobenzaldehyde, Ethyl acetoacetate, 2-Aminobenzothiazole | 4H-pyrimido[2,1-b]benzothiazole derivative | Solvent-free, 80°C |

| L-proline | 4-Nitrobenzaldehyde, Malononitrile, 4-Methylaniline | 2-Amino-4-arylquinoline-3-carbonitrile | Water, Microwave, 90°C |

| NORIT GAC 12-40 | 3-Nitrobenzaldehyde | 3-Aminobenzoic acid | Subcritical water, 300°C, 90 bar |

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.org

The synthesis of N-tert-butanesulfinyl imines from aldehydes, including 4-nitrobenzaldehyde, has been achieved under metal-free, mechanochemical conditions. cardiff.ac.uk The reaction between an aldehyde and tert-butanesulfinamide proceeds in a ball mill without the need for a catalyst, although electronic factors can affect the reaction outcome. cardiff.ac.uk For instance, aromatic aldehydes with electron-withdrawing groups like 4-nitrobenzaldehyde have been observed to give lower yields, which can sometimes be improved by adjusting the reaction time. cardiff.ac.uk

Another application of mechanochemistry is in the Morita-Baylis-Hillman (MBH) reaction. A ball-milling approach has been used for the DABCO-catalyzed MBH reaction between aryl aldehydes and methyl acrylate, with p-nitrobenzaldehyde achieving a product yield of up to 98% in just 30 minutes. acs.org

Furthermore, a solvent- and catalyst-free mechanochemical reaction has been reported for the synthesis of 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones by grinding 5,5-dimethyl-1,3-cyclohexanedione (dimedone), an aryl aldehyde, and an isocyanide. researchgate.net When 4-nitrobenzaldehyde was used as the substrate, the reaction proceeded at room temperature with a reaction time of 30 minutes, yielding the product in 83% yield. researchgate.net

The following table provides examples of mechanochemical synthesis involving 4-nitrobenzaldehyde.

| Reaction Type | Reactants | Catalyst/Conditions | Product Yield (%) |

| Imine Synthesis | 4-Nitrobenzaldehyde, tert-Butanesulfinamide | Ball mill, no catalyst | 53 |

| Morita-Baylis-Hillman | p-Nitrobenzaldehyde, Methyl acrylate | DABCO, Ball mill | up to 98 |

| Furan Synthesis | 4-Nitrobenzaldehyde, Dimedone, Isocyanide | Grinding, no catalyst, room temp | 83 |

Solvent-Free Reaction Conditions

Solvent-free reactions are a cornerstone of green chemistry, minimizing waste and often simplifying product purification. Several synthetic methods for this compound derivatives have been developed under these conditions.

The one-pot synthesis of N-methyl imines from aromatic aldehydes and methylamine (B109427) hydrochloride can be conducted under solvent-free conditions at room temperature. academie-sciences.fr The reaction is facilitated by a base such as sodium bicarbonate. Aldehydes with electron-withdrawing groups, like 2-nitrobenzaldehyde, generally show higher reactivity and give better yields in shorter reaction times. academie-sciences.fr

The synthesis of indenoquinolinone derivatives has also been achieved through a three-component, one-pot condensation of an aromatic aldehyde, 1-aminonaphthalene or 1-aminoanthracene, and 1,3-indanedione, catalyzed by iron(III) triflate under solvent-free conditions. d-nb.info

As previously mentioned, the nanocatalyst-driven syntheses of pyrimido[2,1-b]benzothiazole derivatives using Fe3O4@nano-cellulose/Cu(II) and Bentonite/Ti(IV) are both conducted under solvent-free conditions. rsc.orgrsc.orgnih.gov Similarly, the mechanochemical synthesis of various derivatives often proceeds without a solvent. cardiff.ac.ukacs.orgresearchgate.net

The table below highlights some solvent-free synthetic routes involving nitrobenzaldehydes.

| Product Type | Reactants | Catalyst/Conditions |

| N-methyl imine | 2-Nitrobenzaldehyde, Methylamine hydrochloride | NaHCO3, room temperature |

| Indenoquinolinone derivative | 4-Nitrobenzaldehyde, 1-Aminonaphthalene, 1,3-Indanedione | Fe(OTf)3 |

| 4H-pyrimido[2,1-b]benzothiazole derivative | 4-Nitrobenzaldehyde, Ethyl acetoacetate, 2-Aminobenzothiazole | Fe3O4@nano-cellulose/Cu(II), 80°C |

| 2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-one | 4-Nitrobenzaldehyde, Dimedone, Isocyanide | Grinding, room temperature |

Regioselectivity and Stereoselectivity in this compound Derivatization

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. In the derivatization of this compound and its isomers, these aspects are of significant importance.

In the synthesis of 2-amino-4-arylquinoline-3-carbonitriles via a three-component reaction, regioselectivity is a key feature. sciforum.net When an aniline with a substituent at the meta position relative to the amino group is used, the reaction can potentially lead to two different products. However, in the reported microwave-assisted, L-proline catalyzed reaction, only one product is obtained, indicating high regioselectivity. sciforum.net

Stereoselectivity is a major consideration in reactions such as the aldol reaction. For example, in the asymmetric aldol reaction between hydroxyacetone (B41140) and p-nitrobenzaldehyde, amino acylguanidines have been used as bioinspired catalysts. csic.es The stereochemical outcome (anti/syn ratio and enantiomeric excess) was found to be dependent on the reaction conditions, such as solvent and catalyst loading, with high diastereoselectivity and enantioselectivity being achievable under optimized conditions. csic.es

In the context of 1,3-dipolar cycloaddition reactions, 4-nitrobenzaldehyde has been shown to behave differently from its 2- and 3-nitro isomers. researchgate.net While 2- and 3-nitrobenzaldehydes yield endo-cycloadducts exclusively, the reaction with 4-nitrobenzaldehyde can produce a mixture of endo- and exo'-cycloadducts, with the outcome being dependent on the solvent and temperature. This allows for the regio-, stereo-, and chemoselective synthesis of either the endo- or exo'-cycloadduct. researchgate.net

The nitration of estradiol, a process that can lead to precursors for amino derivatives, presents a challenge in regioselectivity. The phenolic A-ring has two ortho positions (C-2 and C-4) available for electrophilic attack. While C-2 attack is slightly favored, nitration often results in a mixture of 2-nitro and 4-nitroestradiol, which then require separation. rsc.org

Reactivity and Reaction Mechanisms of 2 Amino 4 Nitrobenzaldehyde

Condensation Reactions of 2-Amino-4-nitrobenzaldehyde

The presence of both a primary amine and an aldehyde group on the same molecule allows this compound to participate in a variety of condensation reactions, leading to the formation of diverse heterocyclic structures and other complex organic molecules.

Schiff Base Formation with Primary Amines

The reaction between an aldehyde and a primary amine to form a Schiff base, a compound containing a C=N double bond (azomethine group), is a fundamental transformation in organic chemistry. mediresonline.org In the case of this compound, this reaction can proceed intramolecularly or with external primary amines. The process is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine or hemiaminal intermediate. ijmcmed.org Subsequent dehydration, often catalyzed by acid, yields the final imine product. mediresonline.orgijmcmed.org

The general mechanism for Schiff base formation is as follows:

Nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde.

Formation of a tetrahedral hemiaminal intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form the imine or Schiff base.

The formation of a Schiff base from an aldehyde and an amine proceeds through a hemiaminal intermediate. nih.gov While often transient and difficult to observe directly with conventional NMR, specialized techniques like Chemical Exchange Saturation Transfer (CEST) NMR have enabled the detection and kinetic characterization of these intermediates, even at populations below 0.1%. nih.gov

Studies on the condensation of substituted benzaldehydes with primary amines have shown that the reaction equilibrium involves the aldehyde, amine, hemiaminal, and the final Schiff base. nih.gov The stability and concentration of the hemiaminal are influenced by factors such as temperature and the electronic nature of the substituents on the benzaldehyde (B42025). For instance, in the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes, the hemiaminal yield is affected by the substituent on the phenyl ring. mdpi.com While specific kinetic data for this compound is not detailed in the provided results, the principles from similar systems can be applied. The electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, influencing the rate of the initial nucleophilic attack by the amine.

The equilibrium between the hemiaminal (HA) and the Schiff base (SB) is temperature-dependent. As temperature increases, the equilibrium tends to shift towards the formation of the more stable imine product. nih.gov

Table 1: Effect of Temperature on Hemiaminal (HA) and Schiff Base (SB) Formation Data based on the reaction of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole in acetonitrile (B52724), illustrating a general trend. nih.gov

| Temperature (°C) | Molar Ratio K (SB/HA) |

| 25 | 0.05 |

| 40 | 0.11 |

| 50 | 0.16 |

| 60 | 0.23 |

The choice of solvent significantly impacts both the rate and equilibrium position of Schiff base formation. Studies on the reaction of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole in various organic solvents have demonstrated that a higher content of the hemiaminal intermediate is observed in apolar aprotic solvents compared to dipolar aprotic media. nih.gov As the polarity of the solvent increases, the equilibrium shifts in favor of Schiff base formation. mdpi.comnih.gov This suggests that the transition state leading to the hemiaminal is less polar than the reactants, while the transition state for the dehydration step is more stabilized by polar solvents.

Table 2: Solvent Effect on Hemiaminal (HA) and Schiff Base (SB) Formation Data from the reaction of 2-nitrobenzaldehyde and 4-amino-3,5-dimethyl-1,2,4-triazole, showing product yields after 24 hours at room temperature. nih.gov

| Solvent | Dielectric Constant (ε) | HA Yield (%) | SB Yield (%) |

| n-Hexane | 1.88 | 95 | 5 |

| CCl4 | 2.24 | 92 | 8 |

| Toluene | 2.38 | 85 | 15 |

| Diethyl ether | 4.33 | 78 | 22 |

| Chloroform | 4.81 | 70 | 30 |

| Ethyl acetate | 6.02 | 65 | 35 |

| Acetone (B3395972) | 20.7 | 40 | 60 |

| Acetonitrile | 37.5 | 30 | 70 |

| DMSO | 46.7 | 20 | 80 |

Reaction Kinetics and Equilibrium Studies of Hemiaminal Intermediates

Hydrazone Synthesis

Hydrazones are another important class of compounds formed by the condensation of an aldehyde with a hydrazine (B178648) derivative. These compounds, which feature a C=N-N linkage, are synthesized by reacting this compound with hydrazines. The reaction follows a similar mechanism to Schiff base formation. For example, various hydrazones have been synthesized through the condensation of nitrobenzaldehydes with phenylhydrazine (B124118) or other hydrazine derivatives. mdpi.comresearchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a few drops of an acid catalyst such as glacial acetic acid. ub.ro The resulting hydrazone derivatives of nitrobenzaldehydes are often intensely colored solids. mdpi.com

Acridone (B373769) Formation

This compound serves as a key precursor for the synthesis of acridone derivatives. Acridones are a class of heterocyclic compounds with a tricyclic structure that are of interest for their potential biological activities. benthamdirect.com The synthesis can be achieved through a one-pot reaction involving the condensation of a 2-nitrobenzaldehyde derivative with a 1,3-cyclohexanedione (B196179) derivative. benthamdirect.comresearchgate.net This process typically involves an initial reduction of the nitro group to an amine, followed by condensation and cyclization to form the acridine (B1665455) scaffold. For instance, acridine intermediates can be obtained from the reduction of nitro acridine derivatives, which are themselves synthesized via the condensation of a compound like dimedone with p-nitrobenzaldehyde. nih.gov Another approach involves the iron-catalyzed annulation of 2-aminobenzaldehydes with other reagents. researchgate.net

Reduction Reactions of the Nitro Group in this compound

The selective reduction of the nitro group in nitroaromatic compounds is a crucial transformation in organic synthesis, as it provides access to the corresponding amino derivatives, which are valuable building blocks. In this compound, the reduction of the nitro group to an amino group yields 2,4-diaminobenzaldehyde (B1589423). This transformation must be performed selectively to avoid the simultaneous reduction of the aldehyde group.

A variety of reducing agents and systems have been developed for the selective reduction of nitro groups. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel. arkat-usa.orgmdma.ch For example, a one-pot reaction using Pd/C and hydrogen gas can achieve both the reductive amination of the formyl group and the reduction of the nitro group in nitrobenzaldehydes. arkat-usa.org

Another effective system for the selective reduction of nitro compounds, compatible with sensitive functional groups like aldehydes, is the use of formic acid or ammonium (B1175870) formate (B1220265) with Raney nickel. mdma.ch This method is rapid, proceeds at room temperature, and provides good yields of the corresponding amino derivatives while tolerating functionalities such as -CHO. mdma.ch Other systems, like composite CdS/TiO2 powders under visible light irradiation, have also been shown to selectively reduce 4-nitrobenzaldehyde (B150856) to 4-aminobenzaldehyde (B1209532), demonstrating the potential of photocatalysis for this transformation. mdpi.com

The general Haber mechanism for nitro group reduction suggests a stepwise process, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. unimi.it

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

| Raney Nickel, HCOOH | Room Temperature | Compatible with -CHO, -COOH, halogens, etc. mdma.ch |

| Pd/C, H2 | Varies | Can also reduce other functional groups if not controlled. arkat-usa.org |

| Fe/HCl or Sn/HCl | Reflux | Classic methods, can be less selective. researchgate.net |

| CdS/TiO2, visible light | Irradiation | Photocatalytic, selective for nitro group. mdpi.com |

| Sodium Borohydride (NaBH4) | With catalyst | Can reduce aldehydes; requires catalytic systems for nitro group reduction. unimi.it |

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in this compound to form 2,4-diaminobenzaldehyde is a key transformation in organic synthesis. This reaction requires careful selection of reducing agents to avoid the reduction of the aldehyde group.

Commonly used methods for the selective reduction of nitroarenes often employ catalytic hydrogenation. For instance, platinum nanoparticles stabilized by N-heterocyclic ligands have been used for the chemoselective reduction of functionalized nitroarenes with hydrogen gas. rsc.org This method has shown high selectivity for the nitro group in the presence of other reducible functionalities like carbonyls. rsc.org In one study, 4-nitrobenzaldehyde was reduced with 94% selectivity to the corresponding amine. rsc.org Another approach involves the use of gum acacia-supported platinum colloids in water, which also demonstrates inertness towards aldehyde groups while selectively reducing the nitro group. rsc.org

Metal/acid systems, such as iron in acetic acid (Fe/AcOH), are also effective for the selective reduction of nitroaromatics to anilines. nih.gov This method is considered mild and can tolerate a wide range of functional groups. nih.gov

Photocatalytic reduction offers a greener alternative. For example, composite CdS/TiO2 powders have been used for the quantitative photoreduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde under visible light. mdpi.comresearchgate.net In this system, 2-propanol serves as a proton source and is concomitantly oxidized. mdpi.comresearchgate.net The efficiency of this process is influenced by the nanostructure of the catalyst, with dispersed CdS on anatase TiO2 creating an extended active junction that enhances photocatalytic activity. mdpi.com

Photocatalytic Reduction Mechanisms of Nitroaromatics

The photocatalytic reduction of nitroaromatics is a promising green technology that utilizes light to drive chemical reactions. rsc.org This process generally involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light absorption. rsc.org The photogenerated electrons then participate in the reduction of the nitro group.

The mechanism often proceeds through several steps. Initially, the nitroaromatic compound is adsorbed onto the surface of the photocatalyst. rsc.org Upon irradiation, the semiconductor material, such as TiO2 or a composite like CdS/TiO2, absorbs photons, leading to the excitation of electrons from the valence band to the conduction band, leaving holes in the valence band. mdpi.comrsc.orgbenthamdirect.com

The reduction of the nitro group can proceed through various intermediates, such as nitroso and hydroxylamino species, ultimately leading to the formation of the corresponding amine. benthamdirect.com The specific reaction pathway and the final product distribution can be influenced by factors like the choice of photocatalyst, the solvent, and the presence of other functional groups on the aromatic ring. benthamdirect.com For instance, the facet-dependent reactivity of SrTiO3 crystals has been shown to significantly impact the efficiency and selectivity of nitroaromatic reduction. rsc.org

Nucleophilic Addition Reactions

Michael Addition Reactions Involving this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While this compound itself is not an α,β-unsaturated carbonyl, it can be a precursor to substrates that undergo Michael additions. For instance, it can be used to synthesize chalcones, which are α,β-unsaturated ketones. These chalcones can then react with nucleophiles like ethyl acetoacetate (B1235776) in a NaOH-catalyzed addition-ring closure reaction to form cyclohexenone derivatives. researchgate.net

In a broader context, aldehydes can participate in domino reactions that incorporate a Michael addition step. For example, a three-component reaction of an aldehyde, an alkyl acrylate, and a dialkylmalonate can be catalyzed by a phosphine (B1218219) to produce a highly functionalized product. mdpi.com In such reactions, aldehydes bearing electron-withdrawing groups, like 4-nitrobenzaldehyde, have been shown to react effectively. mdpi.comacademie-sciences.fr The reaction of 2-nitrobenzaldehyde, however, has been reported to give poorer yields and stereoselectivity in some cases. mdpi.com

Cyclization and Heterocycle Formation from this compound

Synthesis of Quinoline (B57606) Derivatives

This compound is a valuable precursor for the synthesis of quinoline derivatives, which are an important class of heterocyclic compounds with diverse biological activities. sciforum.net One of the most common methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-keto-ester). nih.gov

A significant challenge in the Friedländer synthesis is the limited availability of substituted 2-aminobenzaldehydes. nih.gov To overcome this, a domino nitro reduction-Friedländer heterocyclization has been developed. nih.gov In this one-pot procedure, a 2-nitrobenzaldehyde is reduced in situ to the corresponding 2-aminobenzaldehyde, which then immediately undergoes cyclization with an active methylene compound. nih.gov A mild and selective reducing system, such as iron powder in acetic acid (Fe/AcOH), is often employed for the nitro group reduction. nih.gov This approach has been successfully used to synthesize a variety of substituted quinolines in high yields. nih.gov

Another strategy involves multicomponent reactions. For instance, a three-component reaction of an aldehyde, an amine, and malononitrile (B47326), catalyzed by L-proline under microwave irradiation in water, can produce 2-amino-4-arylquinoline-3-carbonitriles. sciforum.net This method is considered green and efficient, providing high yields in short reaction times. sciforum.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-Nitrobenzaldehydes, Active Methylene Compounds | Fe/AcOH | Substituted Quinolines | nih.gov |

| Aldehydes, Anilines, Malononitrile | L-proline, Microwave, Water | 2-Amino-4-arylquinoline-3-carbonitriles | sciforum.net |

Pyrimidine (B1678525) and Pyrimidinone Ring Closures

This compound can also serve as a building block for the synthesis of pyrimidine and pyrimidinone rings, which are core structures in many biologically active molecules. growingscience.com Pyrimidine derivatives can be synthesized through multicomponent reactions. For example, the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of a magnetic nanoparticle catalyst can yield pyrimidine-5-carbonitrile derivatives. growingscience.com

In a similar fashion, pyrano[2,3-d]pyrimidine diones can be prepared through a three-component reaction of an aldehyde, malononitrile, and barbituric acid. nih.gov This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov The use of a solid acid catalyst like sulfonic acid functionalized nanoporous silica (B1680970) can facilitate this transformation under solvent-free conditions. nih.gov

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil. scirp.org This reaction can be promoted by microwave irradiation or by using a catalyst such as diammonium hydrogen phosphate (B84403) in an aqueous medium. scirp.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe3O4 particles | Pyrimidine-5-carbonitrile derivatives | growingscience.com |

| Aldehyde, Malononitrile, Barbituric acid | SBA-Pr-SO3H, Heat | Pyrano[2,3-d]pyrimidine diones | nih.gov |

| Aromatic aldehyde, Malononitrile, 4(6)-Aminouracil | Microwave or (NH4)2HPO4, Aqueous media | Pyrido[2,3-d]pyrimidine derivatives | scirp.org |

Benzothiazole (B30560) Synthesis from this compound Precursors

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with aldehydes. ekb.egtandfonline.commdpi.com A general mechanism for this reaction begins with the nucleophilic attack of the amino group of 2-aminothiophenol (B119425) on the carbonyl carbon of the benzaldehyde. ekb.eg This is followed by a cyclization reaction to form an intermediate, which then undergoes oxidation to yield the final benzothiazole derivative. ekb.eg

Various catalytic systems have been developed to promote this reaction under green chemistry principles, emphasizing the use of non-toxic catalysts, solvent-free conditions, and shorter reaction times. ekb.egnih.gov For instance, zinc sulfide (B99878) nanoparticles have been used as a recyclable catalyst for the reaction between 2-aminothiophenol and benzaldehyde derivatives, resulting in high yields. ekb.eg Another approach utilizes an in-situ generated disulfide to photosensitize molecular oxygen, which then acts as the oxidant for the dehydrogenation step in a visible-light-mediated synthesis. organic-chemistry.org

The reaction conditions can be tailored to accommodate a wide range of aldehydes, including those with electron-donating or electron-withdrawing substituents, as well as aliphatic and heteroaryl aldehydes. tandfonline.com The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. For example, using a CO2-alcohol system allows for the in-situ formation of alkyl carbonic acid, which catalyzes the condensation and cyclization reactions under mild conditions. tandfonline.com

4H-Chromene and Benzopyran Derivatives via Multi-Component Reactions

Multi-component reactions (MCRs) are efficient one-pot strategies for synthesizing complex molecules like 4H-chromene and benzopyran derivatives. indexcopernicus.com These reactions often involve the condensation of an aromatic aldehyde, a C-H activated acid like malononitrile, and a phenol (B47542) or naphthol derivative. indexcopernicus.comajgreenchem.comnih.gov

The synthesis of 2-amino-4H-chromene derivatives can be achieved through a three-component reaction of an aromatic aldehyde, malononitrile, and a suitable phenol, such as resorcinol (B1680541) or β-naphthol. indexcopernicus.comsharif.edu The reaction typically proceeds via a domino Knoevenagel-Michael cyclization mechanism. sharif.edu Various catalysts, including sodium lauryl sulfate (B86663) (SLS) and ilmenite (B1198559) (FeTiO3), have been employed to facilitate this synthesis, often under solvent-free or aqueous conditions to promote green chemistry. indexcopernicus.comajgreenchem.com The use of microwave irradiation can further accelerate the reaction and improve yields. ajgreenchem.comajgreenchem.com

Research has shown that both electron-donating and electron-withdrawing substituents on the aromatic aldehyde can effectively participate in the reaction, leading to good to excellent yields of the corresponding 2-amino-4H-benzopyran derivatives. ajgreenchem.com The choice of catalyst and reaction conditions plays a crucial role in the reaction's success. For instance, while some reactions proceed efficiently at room temperature with grinding, others may require heating or microwave irradiation. sharif.eduajgreenchem.com

The general mechanism involves the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization and tautomerization to form the stable 4H-chromene ring.

Benzodiazepinone and Related Fused Heterocyclic Systems

The synthesis of benzodiazepinone and related fused heterocyclic systems can be achieved from precursors derived from this compound. For instance, 2-amino-1,4-benzodiazepin-5-ones can be synthesized starting from 2-nitrobenzoic acid and α-aminonitriles. arkat-usa.org The process involves the condensation of 2-nitrobenzoyl chloride with an α-aminonitrile, followed by reduction of the nitro group to an amine, which then allows for cyclization to form the benzodiazepine (B76468) ring. arkat-usa.org

Another approach involves the condensation of 2-nitrobenzaldehyde with 1-aminocyclohexanecarbonitrile (B112763) to form a Schiff base. arkat-usa.org Subsequent reduction of this intermediate can lead to the formation of 2-amino-3,4-dihydro-5H-1,4-benzodiazepin-5-ones. arkat-usa.org

The Ugi four-component reaction (Ugi-4CR) is another powerful tool for constructing complex heterocyclic frameworks. mdpi.comwikipedia.org This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce α-acylamino amides. mdpi.comwikipedia.orgbeilstein-journals.org The mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement. wikipedia.org While direct synthesis of benzodiazepinones from this compound via the Ugi reaction is not explicitly detailed in the provided context, the versatility of the Ugi reaction in creating diverse heterocyclic structures, including those fused to other rings, is well-established. mdpi.com For example, a catalyst-free Ugi-three-component reaction using 2-formyl-L-tryptophan has been used to synthesize 1-carbamoyl-4-aminoindoloazepinone derivatives. mdpi.com

Oxidation Reactions

The aldehyde functional group in benzaldehyde derivatives is readily oxidized to a carboxylic acid. cuny.edu In the case of this compound, the aldehyde group can be oxidized to form 2-amino-4-nitrobenzoic acid. This transformation is a common reaction in organic synthesis. wiserpub.com

Various oxidizing agents can be employed for this purpose. For instance, potassium permanganate (B83412) in an alkaline aqueous solution can be used to oxidize 2-nitrobenzaldehyde derivatives to their corresponding benzoic acids. google.com Another method involves the use of chromium(VI) oxide in acetic anhydride. ebi.ac.uk

The presence of the amino and nitro groups on the benzene (B151609) ring can influence the reactivity of the aldehyde group. However, the oxidation of the aldehyde to a carboxylic acid is generally a facile process. cuny.edu It is also noted that under certain photocatalytic conditions, after the reduction of a nitro group to an amino group, the aldehyde group can be further reduced to an alcohol. mdpi.com

Applications of 2 Amino 4 Nitrobenzaldehyde in Advanced Materials and Medicinal Chemistry Research

Precursor in Heterocyclic Compound Synthesis for Pharmacological Exploration

2-Amino-4-nitrobenzaldehyde serves as a key starting material in the synthesis of various heterocyclic compounds, most notably quinolines. The Friedländer synthesis, a classic method for preparing quinoline (B57606) derivatives, involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group, such as a ketone. nih.govrsc.org This reaction is often catalyzed by acids like acetic acid or trifluoroacetic acid. nih.govrsc.org A modified approach involves the in-situ reduction of a 2-nitrobenzaldehyde (B1664092), like this compound, to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation. nih.gov This one-pot synthesis is efficient and allows for the creation of a diverse library of substituted quinolines. nih.gov

Quinolines are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. They form the core structure of many therapeutic agents and have been investigated for their potential in treating malaria, bacterial infections, cancer, and other diseases. nih.govsciforum.net The versatility of the quinoline scaffold allows for the introduction of various functional groups, enabling the fine-tuning of their pharmacological properties.

For example, a greener, microwave-assisted, L-proline catalyzed, three-component reaction of anilines, aldehydes (including 4-nitrobenzaldehyde), and malononitrile (B47326) in water has been developed for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. sciforum.net This method offers high yields and is environmentally friendly. sciforum.net

Role in Dye Synthesis and Functional Colorants Research

The aromatic nature and the presence of chromophoric and auxochromic groups in this compound and its derivatives make them valuable in the synthesis of dyes. Azo dyes, characterized by the -N=N- linkage, are a significant class of colorants. While direct synthesis of azo dyes from this compound is not the primary focus of the provided information, the precursor role of similar nitro- and amino-substituted aromatic compounds is well-established in the dye industry. asianpubs.orgiosrjournals.orgresearchgate.net For instance, 2-Amino-4(4′-nitro phenyl)-1,3-thiazole has been used to create mono and bis azo disperse dyes for polyester (B1180765) fibers. asianpubs.orgresearchgate.net The synthesis typically involves diazotization of an aromatic amine followed by coupling with a suitable coupling component. growingscience.com The resulting dyes' color and properties are influenced by the electronic nature of the substituents on the aromatic rings. iosrjournals.org

Development of Fluorescent Probes and Sensors Utilizing this compound Scaffolds

Derivatives of this compound are being explored for their potential in creating fluorescent probes and sensors. biosynth.com The fluorescence properties of these molecules can be modulated by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. wiserpub.com This principle is utilized to design sensors that exhibit a change in fluorescence upon binding to a specific analyte. For example, fluorescent probes for detecting biologically important species like glutathione (B108866) have been developed using naphthalene-based scaffolds, which share some structural similarities with the aromatic system of this compound derivatives. thno.org The development of such probes often involves the strategic integration of amine and thiol functionalities into a fluorophore structure. researchgate.net

Contributions to Polymer Chemistry and Material Science Innovations

The reactivity of the aldehyde and amino groups in this compound allows for its incorporation into polymer chains, leading to the development of new materials with enhanced properties. wiserpub.com For instance, benzaldehyde (B42025) derivatives are used in the synthesis of polymers for various applications. researchgate.net The incorporation of functional groups can improve the thermal stability, mechanical strength, and other characteristics of the polymers. While specific examples of polymers derived directly from this compound are not detailed in the provided search results, the general utility of benzaldehydes in polymer chemistry is well-documented. wiserpub.comresearchgate.net

Investigations into Antimicrobial and Antifungal Activities of this compound Derivatives

Derivatives of this compound, particularly Schiff bases, have been a focus of research for their antimicrobial and antifungal properties. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. fudutsinma.edu.ngnih.gov Various studies have synthesized and evaluated the biological activities of Schiff bases derived from 4-nitrobenzaldehyde (B150856) (a related compound) and different amines. fudutsinma.edu.ngtandfonline.comscivisionpub.comekb.egmediresonline.orgjchemlett.com

These compounds have shown activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus niger and Candida albicans. fudutsinma.edu.ngekb.egjchemlett.com The antimicrobial activity is often attributed to the presence of the azomethine (-C=N-) group. nih.gov Metal complexes of these Schiff bases frequently exhibit enhanced antimicrobial activity compared to the Schiff base ligands alone. fudutsinma.edu.ng

For instance, Schiff bases derived from 4-nitrobenzaldehyde and various amines have demonstrated notable zones of inhibition against different microbial strains. mediresonline.orgmediresonline.org

Table 1: Antimicrobial Activity of a Schiff Base Derived from 4-Nitrobenzaldehyde (PC3)

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/ml) |

|---|---|---|

| Escherichia coli | 250 | No bactericidal activity |

| Staphylococcus aureus | 62.5 | 125 and 250 |

| Candida albicans | 62.5 | No fungicidal activity |

Research on Anticancer Potentials and Drug Discovery Pipelines Involving this compound Analogues

Analogues and derivatives of this compound are being actively investigated for their potential as anticancer agents. nih.govijmcmed.orgmdpi.comgavinpublishers.commdpi.comgavinpublishers.com Schiff bases and other heterocyclic compounds derived from substituted benzaldehydes have shown cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116). nih.govijmcmed.org

The mechanism of action of these compounds can vary, but some have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, a novel Schiff base synthesized from 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid demonstrated anticancer activity against tongue squamous cell carcinoma fibroblasts. nih.govijmcmed.org

Several studies have synthesized series of compounds and evaluated their anticancer efficacy. For instance, thieno[2,3-d] nih.govsciforum.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine derivatives, synthesized using 4-nitrobenzaldehyde, have shown promising results against MCF-7 cancer cell lines. mdpi.com Similarly, coumarin-chalcone hybrids prepared from 4-nitrobenzaldehyde have also been evaluated for their anticancer properties. gavinpublishers.comgavinpublishers.com

Table 2: Cytotoxicity of a Thienotriazolopyrimidine Derivative (10c) Synthesized from 4-Nitrobenzaldehyde

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 89.5 ± 1.22 |

| HCT-116 (Colon Cancer) | >100 |

| PC-3 (Prostate Cancer) | >100 |

Source: mdpi.com

Enzyme Inhibition Studies: DNA Gyrase as a Target for Derivatives

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair. It is a well-established target for the development of antibacterial drugs. arkajainuniversity.ac.inamazonaws.comnih.govnih.gov Derivatives of this compound are being explored as potential inhibitors of DNA gyrase.

Computational studies, such as molecular docking, are often employed to predict the binding interactions of these compounds with the active site of DNA gyrase. arkajainuniversity.ac.inamazonaws.comnih.gov These studies help in the rational design of more potent inhibitors. For instance, Schiff-based thiazole (B1198619) derivatives incorporating a 4-nitrobenzaldehyde moiety have been investigated as potential DNA gyrase inhibitors. arkajainuniversity.ac.in Similarly, 1,4-dihydropyridine (B1200194) derivatives linked to a Schiff base derived from 4-nitrobenzaldehyde have been synthesized with the aim of inhibiting this enzyme. amazonaws.com

Research has also focused on other enzyme targets. For example, benzaldehyde derivatives have been evaluated as inhibitors of bovine kidney aldose reductase, an enzyme implicated in diabetic complications. dergipark.org.tr

Corrosion Inhibition Research with Derivatives

The development of corrosion inhibitors is a critical area of research in materials science, aimed at protecting metallic structures from degradation. Organic compounds, particularly those that can form stable adsorbed layers on metal surfaces, are of significant interest. While specific studies on derivatives of this compound are not widely reported, research on its isomers and similar molecules, such as 4-nitrobenzaldehyde and other amino-substituted aromatic compounds, offers valuable insights into their potential efficacy.

Derivatives of this compound, especially Schiff bases formed by the condensation of its amino group with various aldehydes and ketones, are promising candidates for corrosion inhibition. The resulting imine group (-C=N-), along with the existing nitro and amino functionalities, can act as active centers for adsorption on metal surfaces.

Detailed Research Findings from Related Compounds

To understand the potential of this compound derivatives, it is useful to examine studies on analogous compounds.

Schiff Bases from 4-Nitrobenzaldehyde:

Research has been conducted on Schiff bases derived from 4-nitrobenzaldehyde (an isomer of this compound) and various amines. For instance, the Schiff base 4-[(4-nitrobenzylidene)-amino]-antipyrine (4-NBAAP), synthesized from 4-nitrobenzaldehyde and 4-aminoantipyrine (B1666024), has been studied as a corrosion inhibitor for mild steel in 1 M HCl. nih.govacs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that 4-NBAAP acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of corrosion. nih.govresearchgate.net The inhibition efficiency of 4-NBAAP was found to increase with its concentration. nih.govresearchgate.net The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm. nih.govresearchgate.net

Another study reported that a Schiff base derived from 4-nitrobenzaldehyde and 4-aminoantipyrine exhibited an inhibition efficiency of 87% at a concentration of 0.5 mM in 1 M HCl solution. nih.gov

(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) , a derivative of 4-nitrobenzaldehyde, has also been investigated as a corrosion inhibitor for mild steel in 1M HCl. researchgate.netijmcmed.org This compound demonstrated a high inhibition efficiency of 94%, significantly better than the 84% efficiency of the parent 4-nitrobenzaldehyde. researchgate.netijmcmed.org This highlights that derivatization can substantially enhance the corrosion inhibition properties.

The following table summarizes the inhibition efficiencies of some corrosion inhibitors derived from or related to nitrobenzaldehydes.

| Inhibitor Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 4-[(4-nitrobenzylidene)-amino]-antipyrine (4-NBAAP) | Mild Steel | 1 M HCl | 0.5 mM | 87 | nih.gov |

| (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) | Mild Steel | 1 M HCl | Not Specified | 94 | researchgate.netijmcmed.org |

| 4-nitrobenzaldehyde (NB) | Mild Steel | 1 M HCl | Not Specified | 84 | researchgate.netijmcmed.org |

| N-(2-nitrobenzylidene)-4-antipyrinamine (2-NAA) | Mild Steel | 1 M HCl | 0.5 mM | 95.03 | acs.org |

| N-(4-nitrobenzylidene)-4-antipyrinamine (4-NAA) | Mild Steel | 1 M HCl | 0.5 mM | 91.88 | acs.org |

Influence of Nitro and Amino Groups:

The study of various amine derivatives has shown that the nature of the substituent on the aromatic ring significantly impacts the inhibition efficiency. For instance, the substitution of a hydroxyl group with a cyano or chloro group in certain amine derivatives was found to increase the inhibition efficiency from around 70-80% to over 90%. rsc.org This suggests that careful selection of the groups used to derivatize this compound could lead to highly effective corrosion inhibitors.

Advanced Characterization and Theoretical Studies on 2 Amino 4 Nitrobenzaldehyde

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic compounds. The following sections delve into the specific application of various spectroscopic methods in the characterization of 2-Amino-4-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) spectroscopy of this compound reveals distinct signals for each of the protons in the molecule, influenced by their chemical environment. A reported ¹H-NMR spectrum of this compound in DMSO-d₆ shows the following chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz): a singlet for the aldehydic proton at 9.99 ppm, a doublet for the aromatic proton at position 6 with a coupling constant of 8.6 Hz appearing at 7.85 ppm, a doublet for the aromatic proton at position 3 with a coupling constant of 2.3 Hz at 7.63 ppm, a broad singlet for the amino protons at 7.55 ppm, and a doublet of doublets for the aromatic proton at position 5 with coupling constants of 8.6 and 2.3 Hz at 7.35 ppm. google.com

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic-H | 9.99 | Singlet | - |

| Ar-H6 | 7.85 | Doublet | 8.6 |

| Ar-H3 | 7.63 | Doublet | 2.3 |

| NH₂ | 7.55 | Broad Singlet | - |

| Ar-H5 | 7.35 | Doublet of Doublets | 8.6, 2.3 |

| ¹H-NMR data reported in DMSO-d₆. google.com |

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For a related compound, 4-nitrobenzaldehyde (B150856), the aldehydic carbon appears around 190.4 ppm, and the aromatic carbons show signals between 124.3 ppm and 151.1 ppm. rsc.org For this compound, one would expect the aldehydic carbon to be in a similar region, with the aromatic carbons' chemical shifts being influenced by both the electron-donating amino group and the electron-withdrawing nitro group.

| Carbon Atom (Predicted for this compound) | Expected Chemical Shift Range (δ) in ppm |

| C=O (Aldehyde) | ~190 |

| C-NH₂ | ~150-155 |

| C-NO₂ | ~145-150 |

| Aromatic Carbons | ~115-140 |

| Data for related compounds suggests these approximate ranges. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), nitro (N-O), and aldehyde (C=O and C-H) groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aldehydic C-H | Stretching | 2700-2800 and 2800-2900 |

| Carbonyl (C=O) | Stretching | 1680-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| Nitro (N-O) | Asymmetric & Symmetric Stretching | 1500-1550 and 1300-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric nitro and aldehyde groups, along with the auxochromic amino group, influences the absorption maxima (λ_max). Spectroscopic analysis indicates that this compound has a singlet excited state with an emission maximum at approximately 450 nm. biosynth.com Studies on isomeric nitrobenzaldehydes show transitions around 250 nm (π → π) and weaker transitions around 350 nm (n → π).

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns. The molecular weight of this compound is 166.13 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. Subsequent fragmentation could involve the loss of the aldehyde group (CHO), the nitro group (NO₂), or other characteristic fragments.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules. For this compound, ESI-MS in positive ion mode would likely show a protonated molecular ion [M+H]⁺ at m/z 167.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and crystallographic information such as the crystal system and space group. While no specific crystal structure for this compound is detailed in the searched literature, such a study would provide invaluable information on its molecular geometry and intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental studies, providing insights into the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a commonly employed method for such investigations. nih.govresearchgate.netbohrium.com

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

Simulate vibrational spectra: Calculating theoretical IR and Raman frequencies to aid in the assignment of experimental spectra.

Analyze electronic properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer characteristics and reactivity.

Predict NMR chemical shifts: Calculating theoretical ¹H and ¹³C chemical shifts for comparison with experimental data.

Such theoretical studies on related nitroaromatic compounds have provided valuable insights into their structure-property relationships. bohrium.com

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. For aromatic nitro compounds like this compound, DFT calculations, often employing the B3LYP functional with a 6-311G or similar basis set, are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. ejournal.byejournal.bymaterialsciencejournal.org These calculations provide a three-dimensional model of the molecule in its most stable energetic state (ground state). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as their UV-visible absorption spectra. materialsciencejournal.orgnih.gov This method calculates the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org

For derivatives of 4-nitrobenzaldehyde, TD-DFT calculations have been used to simulate electronic absorption spectra in both the gas phase and in solvents. materialsciencejournal.org These simulations can identify the specific electronic transitions responsible for the observed absorption peaks, such as the π → π* and n → π* transitions. conicet.gov.ar For example, in a study on a Schiff base derived from 2-aminophenol (B121084) and 4-nitrobenzaldehyde, TD-DFT was employed to understand the electronic transitions and stability of the compound and its metal complexes. nih.gov This approach is critical for designing molecules with specific light-absorbing properties for applications in materials science and photochemistry. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. DFT calculations are commonly used to compute the energies of these frontier orbitals. ejournal.bynih.gov Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. conicet.gov.arnih.gov

Table 1: Representative Frontier Molecular Orbital Parameters for a 4-Nitrobenzaldehyde Derivative (Data is for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a derivative synthesized from 4-nitrobenzaldehyde, as specific data for this compound was not available in the search results) materialsciencejournal.org

| Parameter | Gas Phase (eV) | DMSO Phase (eV) |

| EHOMO | -6.83 | -6.74 |

| ELUMO | -2.48 | -2.62 |

| Energy Gap (ΔE) | 4.35 | 4.12 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites within a molecule. chemrxiv.org The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, which is associated with high electron density. These areas, typically found around electronegative atoms like oxygen or nitrogen, are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, associated with electron-deficient areas, such as around hydrogen atoms bonded to electronegative atoms. These sites are prone to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential.

For aromatic compounds containing amino and nitro groups, the MEP map is particularly informative. The oxygen atoms of the nitro group are expected to be strong negative potential sites (red), while the hydrogen atoms of the amino group and the aldehyde group are expected to be positive potential sites (blue). ejournal.bynih.gov This analysis provides valuable insight into the molecule's intermolecular interaction patterns, such as hydrogen bonding. researchgate.netbohrium.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of the classic Lewis structure picture of localized bonds and lone pairs. wisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net The strength of these donor-acceptor interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The simulation results in a binding score, often expressed as binding affinity or energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. researchgate.net

While specific docking studies for this compound are not prominent, numerous studies have been performed on its derivatives, particularly Schiff bases. These derivatives have been docked against various biological targets, including bacterial proteins and enzymes, to evaluate their potential as antimicrobial or therapeutic agents. nih.govmdpi.com For instance, a novel pyrazole (B372694) derivative synthesized from 4-nitrobenzaldehyde was docked against the main protease of the SARS-CoV-2 virus, showing good binding scores and suggesting potential antiviral activity. nih.gov These studies typically identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

ADME properties are critical in the development of pharmaceutical compounds, as they determine the pharmacokinetic profile of a drug. In silico (computational) methods are now routinely used in the early stages of drug discovery to predict the ADME properties of molecules, helping to identify candidates with favorable profiles and filter out those likely to fail. mdpi.comnih.gov

These predictions often involve evaluating compliance with guidelines like Lipinski's rule of five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Other key predicted parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. fabad.org.trsysrevpharm.org Studies on various heterocyclic derivatives synthesized using 4-nitrobenzaldehyde have included ADME predictions to assess their potential as drug candidates. nih.govfabad.org.tr

Table 2: Representative In Silico ADME Properties for a Derivative of 4-Nitrobenzaldehyde (Data is for a thiazolidine-2,4-dione derivative as specific data for this compound was not available in the search results) mdpi.com

| Property | Predicted Value/Descriptor | Significance |

| Lipinski's Rule of Five | No violations | Good drug-likeness |

| GI Absorption | High | Good absorption from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |

| Log Kp (skin permeability) | -6.5 cm/s | Low skin permeability |

Quantum Descriptors and Reactivity Indices

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For this compound, theoretical studies employing methods like Density Functional Theory (DFT) provide insight into its chemical behavior through the analysis of molecular orbitals and other reactivity indices. unilag.edu.ngresearchgate.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. unilag.edu.ng

From these fundamental energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ), indicating the molecule's tendency to escape from a system. A negative value signifies stability. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions. researchgate.net